molecular formula C8H8N4OS B1614564 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- CAS No. 32550-63-3

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-

Cat. No.: B1614564
CAS No.: 32550-63-3
M. Wt: 208.24 g/mol
InChI Key: BTUJSUDWUWIQPV-UHFFFAOYSA-N
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Description

“2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-” is a nitrogen-rich heterocyclic compound featuring a tetrazoline core (a five-membered ring with four nitrogen atoms) substituted with a thione group (-C=S) at position 5, a hydroxymethyl group (-CH₂OH) at position 1, and a phenyl group at position 4. The tetrazoline scaffold is notable for its electron-deficient nature and versatility in medicinal and materials chemistry.

Properties

IUPAC Name

1-(hydroxymethyl)-4-phenyltetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c13-6-11-8(14)12(10-9-11)7-4-2-1-3-5-7/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUJSUDWUWIQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)N(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186253
Record name 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32550-63-3
Record name 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032550633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIHYDRO-4-(HYDROXYMETHYL)-1-PHENYL-1H-TETRAZOLE-5-THIONE
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Preparation Methods

General Synthetic Strategy

The preparation generally starts from a phenyl-substituted precursor bearing a reactive group that can be converted into the tetrazoline ring. A common approach is the reaction of phenyl-substituted hydrazine derivatives with isothiocyanates or nitriles to form the tetrazoline-5-thione ring system.

Specific Preparation Insights

Although direct procedures for 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- are scarce, related synthetic methods for tetrazoline and tetrazole derivatives offer valuable insights:

  • Cyclization with Isothiocyanates : Phenylhydrazine derivatives react with phenyl isothiocyanate or related isothiocyanates under reflux in solvents like tetrahydrofuran (THF), leading to the formation of tetrazoline-5-thione rings. The reaction is typically carried out at elevated temperatures (e.g., 60–80 °C) for several hours to ensure complete cyclization.

  • Hydroxymethylation : The hydroxymethyl group can be introduced by reacting the tetrazoline ring with formaldehyde or paraformaldehyde under controlled conditions, often in the presence of a base or acid catalyst, to achieve selective substitution at the nitrogen atom.

  • Purification : The crude product is purified by recrystallization from suitable solvents such as ethanol or acetone or by pH-controlled extraction to remove impurities and isolate the target compound.

While direct experimental data specific to this compound are limited, analogous tetrazoline-5-thione syntheses provide a reference for reaction conditions and yields.

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization Phenylhydrazine + phenyl isothiocyanate 65–80 2–5 70–85 Stirring under reflux in THF
Hydroxymethylation Tetrazoline + formaldehyde + catalyst 25–50 1–3 75–90 Controlled pH, mild conditions
Purification Recrystallization or pH extraction Ambient 0.5–1 Solvent choice critical for purity

Literature and Patent Insights

  • Patent CN103224468A describes a "one-pot" synthesis method for related heterocyclic compounds involving controlled temperature and reaction time to optimize yield and purity. Although focused on tetrahydrozoline derivatives, the principles of temperature control (120–210 °C) and reaction time (1–5 h) for cyclization reactions can be adapted for tetrazoline-5-thione synthesis.

  • PubChem Entry (CID 32550-63-3) provides chemical identifiers and synonyms for 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-, confirming its structure but lacks detailed synthetic procedures.

  • WO2002066447A1 Patent discusses synthesis of 4H-1,2,4-triazole-3(2H)-thione derivatives, which are structurally related heterocycles. The synthetic routes involve reaction of hydrazine derivatives with isothiocyanates under mild conditions, followed by purification steps. These methods are chemically analogous and informative for tetrazoline-5-thione preparation.

Analytical Characterization

The final product is typically characterized by:

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials Phenylhydrazine derivatives, isothiocyanates, formaldehyde
Reaction Type Cyclization, hydroxymethylation
Solvents Used Tetrahydrofuran (THF), ethanol, acetone
Temperature Range 25–210 °C depending on step
Reaction Time 1–5 hours
Purification Techniques Recrystallization, pH-controlled extraction
Yield Range 70–90% (based on analogous compounds)
Scale Suitable for laboratory to pilot scale production

Chemical Reactions Analysis

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- involves its ability to form stable complexes with metal ions. The thione group acts as a donor site, coordinating with metal ions to form chelates. These interactions can influence the reactivity and stability of the metal ions, making the compound useful in various analytical and catalytic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-” are compared below with related heterocycles, emphasizing synthesis, physicochemical properties, and applications.

Table 1: Comparative Analysis of Tetrazoline-Thione and Analogous Compounds

Compound Name Core Structure Key Substituents Synthesis Method Key Properties Applications/Research Focus
2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- Tetrazoline 1-hydroxymethyl, 4-phenyl Likely hydrazine cyclization* High polarity (hydroxymethyl), aromatic stability Antimicrobial/anticancer research (inferred)
5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione Triazole 4-phenyl, 5-(4-aminophenyl) Hydrazine hydrate reflux with esters Forms Schiff bases (reactivity), moderate solubility Pharmaceutical intermediates
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-triazole-3-thione Triazole 2,4-difluorophenyl, sulfonylphenyl NaOH reflux, acid precipitation Enhanced stability (sulfonyl), lipophilic Enzyme inhibition studies
1-[2-{4-(3-chloro-benzoyl)-phenoxymethyl}-phenyl]-tetrazol-5-one Tetrazolinone Chloro-benzoyl, methyl groups Substitution reactions Ketone group (C=O), lower H-bonding capacity Agrochemical patents (e.g., Sumitomo)
3-(methylthio)-4-phenyl-5-(trimethoxyphenyl)-triazole Triazole Trimethoxyphenyl, methylthio InCl3-catalyzed alkylation Lipophilic (trimethoxyphenyl), electron-rich Antiproliferative agents
5-(2-hydroxyphenyl)-oxadiazole-2-thione Oxadiazole 2-hydroxyphenyl KOH/CS2-mediated cyclization Moderate solubility, dual H-bond donors Antioxidant/antimicrobial leads

Key Findings:

Core Structure Differences: Tetrazoline derivatives (4 nitrogens) exhibit higher ring strain and electron deficiency compared to triazoles (3 nitrogens) and oxadiazoles (2 nitrogens, 1 oxygen). This influences reactivity; tetrazoline-thiones may undergo nucleophilic attacks more readily than triazoles .

Substituent Effects :

  • The hydroxymethyl group in the target compound distinguishes it from analogs with methylthio (e.g., ) or sulfonyl groups (e.g., ), offering superior aqueous solubility and metabolic stability.
  • Phenyl substituents (common in ) contribute to π-π stacking interactions, but bulky groups like trimethoxyphenyl may reduce solubility.

Synthetic Routes: Triazole-thiones often employ hydrazine derivatives and alkali-mediated cyclization , whereas tetrazolinones require ketone-thione substitutions . The target compound’s synthesis may parallel these methods but with hydroxymethyl incorporation.

Applications: Triazole-thiones are prioritized in drug discovery for antimicrobial activity , while tetrazolinones (e.g., ) are leveraged in agrochemicals. The target compound’s hydroxymethyl group positions it for biomedical applications requiring solubility.

Crystallographic Analysis :

  • Structural studies using SHELX programs (e.g., SHELXL ) are critical for resolving bond lengths and angles in tetrazoline derivatives, particularly to analyze the hydroxymethyl group’s conformational flexibility.

Research Implications and Gaps

  • Contradictions : While triazole-thiones are synthesized under basic conditions , tetrazoline-thiones may require milder protocols to preserve the hydroxymethyl group.
  • Data Limitations : Direct biological or crystallographic data for the target compound are absent in the evidence; future studies should prioritize experimental validation.
  • Innovation Potential: Functionalization of the hydroxymethyl group (e.g., esterification) could further modulate the compound’s pharmacokinetic profile.

Biological Activity

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is a compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. Tetrazoles are five-membered heterocyclic compounds characterized by their unique nitrogen-rich structures, which contribute to their pharmacological potential. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is C7H6N4SC_7H_6N_4S. Its structure includes a tetrazole ring and a phenyl group, which are known to influence its biological properties. The compound is synthesized through various methods involving the reaction of phenyl hydrazine with thiosemicarbazones or other related precursors.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds in the tetrazole family have shown significant antibacterial and antifungal properties. For instance, derivatives have been reported to exhibit activity against Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some studies suggest that tetrazole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .
  • Anticancer Properties : Research has indicated that certain tetrazole compounds may possess anticancer activity, making them candidates for further investigation in cancer therapeutics .

The biological activity of 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- can be attributed to several mechanisms:

  • Enzyme Inhibition : Tetrazoles can inhibit various enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : These compounds may interact with specific receptors, leading to altered signaling cascades that influence cellular responses.
  • Oxidative Stress Regulation : Some tetrazole derivatives exhibit antioxidant properties, helping to mitigate oxidative damage in cells .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 2-Tetrazoline-5-thione, against common pathogens. The results indicated that this compound exhibited moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Evaluation

In a controlled study assessing anti-inflammatory effects, 2-Tetrazoline-5-thione showed a reduction in pro-inflammatory cytokines in vitro. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Anticancer Potential

Research focusing on the anticancer properties of tetrazole derivatives revealed that compounds similar to 2-Tetrazoline-5-thione demonstrated cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Data Table: Biological Activities of 2-Tetrazoline-5-thione

Biological ActivityObserved EffectsReference
AntimicrobialModerate activity against E. coli and S. aureus
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the established synthetic routes for 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds. For example, similar tetrazoline-thione derivatives are synthesized by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 hours, 60–80°C) . Key factors include:

  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Prolonged reflux (>2 hours) improves cyclization.
  • Stoichiometry : Excess oxo-compounds (1:3 molar ratio) drive the reaction to completion.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms the presence of thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) and hydroxyl (-OH) groups (~3200–3500 cm⁻¹) .
  • NMR Spectroscopy : 1H^1H-NMR identifies the hydroxymethyl proton (δ 4.2–4.5 ppm) and phenyl substituents (δ 7.2–7.8 ppm). 13C^{13}C-NMR resolves the tetrazoline ring carbons (δ 150–160 ppm) .
  • X-ray Crystallography : Resolves steric effects of the phenyl group and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods like DFT optimize the reaction pathways for synthesizing this compound?

Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies and intermediates. For example:

  • Reactivity Prediction : Molecular orbital analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites on the tetrazoline ring .
  • Solvent Effects : COSMO-RS simulations model solvent interactions to optimize DMF/acetic acid ratios .
  • Thermodynamic Stability : Gibbs free energy calculations validate the favorability of cyclization steps .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^1H1H-NMR signals?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational changes (e.g., hindered rotation of the phenyl group) .
  • Cross-Validation : Compare experimental IR/Raman spectra with computational vibrational modes (e.g., Gaussian 16 simulations) .
  • Isotopic Labeling : Deuterated analogs differentiate exchangeable protons (e.g., -OH) from rigid structures .

Q. What factorial design approaches are suitable for optimizing reaction conditions?

Methodological Answer: A 2³ factorial design evaluates three variables (temperature, solvent ratio, catalyst loading):

  • Factors :
    • Temperature (60°C vs. 80°C)
    • DMF/AcOH ratio (1:1 vs. 2:1)
    • Catalyst (none vs. 5 mol% NaOAc)
  • Response Surface Methodology (RSM) : Identifies interactions between variables to maximize yield .

Q. How do steric and electronic effects of the phenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Effects : X-ray data show that ortho-substituted phenyl groups hinder nucleophilic attack at the thione sulfur .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the tetrazoline ring, validated by Hammett σ constants .

Q. What methodologies validate the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

  • Titration Calorimetry : Measures binding constants with metal ions (e.g., Cu²⁺, Zn²⁺) .
  • Single-Crystal Analysis : Resolves metal-ligand coordination geometry (e.g., monodentate vs. bidentate binding) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

Methodological Answer:

  • Scale Factors : Apply anharmonic corrections (e.g., 0.961 scaling for B3LYP/6-31G*) to DFT-predicted frequencies .
  • Conformational Sampling : Use molecular dynamics (MD) to account for flexible side chains (e.g., hydroxymethyl rotation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-
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2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-

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